LY2608204 - 1234703-40-2

LY2608204

Catalog Number: EVT-273947
CAS Number: 1234703-40-2
Molecular Formula: C28H37N3O3S3
Molecular Weight: 559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2608204 has been used in trials studying the treatment of Diabetes Mellitus, Type 2.
Source and Classification

LY2608204 belongs to a class of compounds known as glucokinase activators. These compounds are designed to increase the activity of glucokinase, which is crucial for regulating glucose levels in the body. LY2608204 was initially classified as a dual activator due to its ability to stimulate glucokinase while also affecting other metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2608204 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. Although specific synthetic routes are proprietary, general methods for synthesizing glucokinase activators often employ techniques such as:

  • Reactions involving amines and carbonyl compounds: These are common in the formation of the thiazole and benzamide moieties present in LY2608204.
  • Coupling reactions: Such as those involving Suzuki or Heck reactions to build complex aromatic systems.
  • Purification techniques: Including chromatography methods to isolate the final product from reaction mixtures.

The precise synthetic pathway for LY2608204 has not been publicly disclosed but would follow established practices in medicinal chemistry for similar compounds.

Molecular Structure Analysis

Structure and Data

LY2608204 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:

  • Core structure: Typically includes a thiazole ring fused with a benzamide.
  • Functional groups: Various substituents that enhance binding affinity and specificity towards glucokinase.

The molecular formula and weight of LY2608204 are not explicitly detailed in available literature but would be derived from its structural components.

Chemical Reactions Analysis

Reactions and Technical Details

LY2608204 undergoes various chemical reactions typical for drug candidates, including:

  • Binding interactions: The primary reaction involves binding to glucokinase, stabilizing its active form, which facilitates glucose phosphorylation.
  • Metabolic degradation: Like many pharmaceutical agents, LY2608204 is subject to metabolic processes that can lead to its conversion into inactive metabolites.

Understanding these reactions is crucial for optimizing dosage forms and predicting pharmacokinetic profiles.

Mechanism of Action

Process and Data

The mechanism of action of LY2608204 centers on its ability to bind allosterically to glucokinase. This binding alters the enzyme's conformation, promoting its active state and enhancing its affinity for glucose. This process can be summarized as follows:

  1. Binding: LY2608204 binds to a specific site on glucokinase.
  2. Conformational change: This binding induces a change in the enzyme's structure, promoting the closed conformation necessary for catalysis.
  3. Increased activity: The activated glucokinase then facilitates the conversion of glucose to glucose-6-phosphate, thereby lowering blood sugar levels.

Data from clinical studies indicate that while LY2608204 effectively activates glucokinase, it faced challenges in demonstrating significant clinical efficacy compared to other treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for LY2608204, general properties expected for similar compounds include:

Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry may be employed during development to characterize these properties.

Applications

Scientific Uses

LY2608204 was primarily investigated for its potential use in treating type 2 diabetes by enhancing insulin secretion through glucokinase activation. Despite its promising mechanism of action, clinical trials revealed limitations that hindered its progression through later phases of development.

Research continues into glucokinase activators as a class, with ongoing studies evaluating their efficacy, safety profiles, and potential combinations with other diabetes treatments. The future of LY2608204 may involve further exploration or modification based on insights gained from clinical trials and mechanistic studies.

Properties

CAS Number

1234703-40-2

Product Name

LY2608204

IUPAC Name

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

Molecular Formula

C28H37N3O3S3

Molecular Weight

559.8 g/mol

InChI

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1

InChI Key

QIIVJLHCZUTGSD-CUBQBAPOSA-N

SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

LY-2608204; LY 2608204; LY2608204.

Canonical SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.